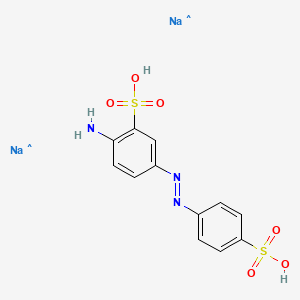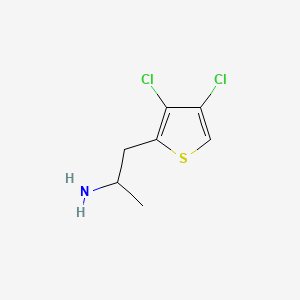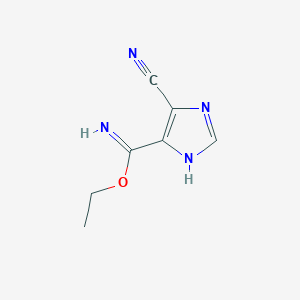
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is a chiral organic compound with a hydroxyl group and a nitrile group attached to a cyclopentane ring The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: Both the hydroxyl and nitrile groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1R,2S)-2-hydroxycyclopentane-1-carbonitrile depends on its specific application. In general, the compound’s functional groups (hydroxyl and nitrile) interact with molecular targets through various pathways, such as hydrogen bonding, nucleophilic attack, and coordination with metal ions. These interactions can influence biological activity, reactivity, and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-hydroxycyclopentane-1-carbonitrile: The enantiomer of the compound with opposite stereochemistry.
2-hydroxycyclopentane-1-carbonitrile: A racemic mixture of both enantiomers.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl group.
Uniqueness
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantioselective catalysts.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R,2S)-2-hydroxycyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6+/m1/s1 |
InChI Key |
LXEPXMXJJFJNOU-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C#N |
Canonical SMILES |
C1CC(C(C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


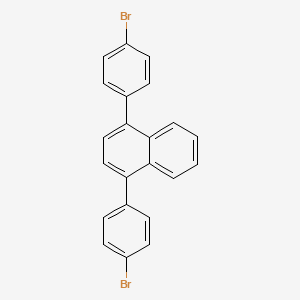

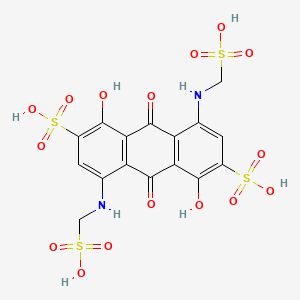
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
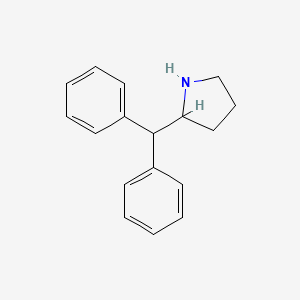
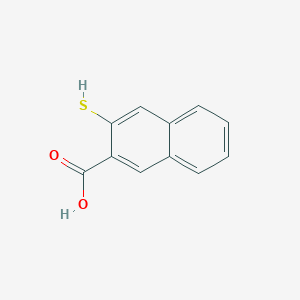
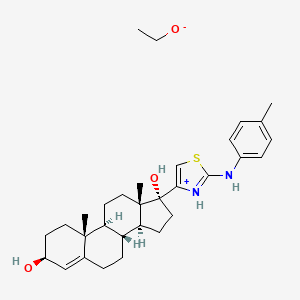
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)
